molecular formula C7H15Cl2O6Si B12678636 CID 44145529 CAS No. 73772-36-8

CID 44145529

Cat. No.: B12678636
CAS No.: 73772-36-8
M. Wt: 294.18 g/mol
InChI Key: VBLICVDPNVZEDP-UHFFFAOYSA-N
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Description

CID 44145529 is a chemical compound identified in studies focusing on essential oil analysis and structural characterization. Key details include:

  • Synthesis and Purification: The compound is isolated through vacuum distillation of Citrus essential oil (CIEO), with its content varying across distillation fractions (Figure 1C, ). This indicates its thermal stability and polarity-dependent separation .
  • Analytical Characterization: Mass spectrometry (MS) and GC-MS chromatograms are used to confirm its molecular weight and fragmentation patterns, critical for structural elucidation .

Properties

CAS No.

73772-36-8

Molecular Formula

C7H15Cl2O6Si

Molecular Weight

294.18 g/mol

InChI

InChI=1S/C4H6O4.C2H6O2.CH3Cl2Si/c5-3(6)1-2-4(7)8;3-1-2-4;1-4(2)3/h1-2H2,(H,5,6)(H,7,8);3-4H,1-2H2;1H3

InChI Key

VBLICVDPNVZEDP-UHFFFAOYSA-N

Canonical SMILES

C[Si](Cl)Cl.C(CC(=O)O)C(=O)O.C(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol involves a step-growth polymerization process. The primary reactants, butanedioic acid, dichloromethylsilane, and 1,2-ethanediol, undergo a condensation reaction to form the polymer. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of high molecular weight polymers.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to maintain optimal conditions, and the polymer is subsequently purified and processed into the desired form. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the polymerization process.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized to introduce functional groups or modify its properties.

    Reduction: Reduction reactions can be used to alter the polymer’s chemical structure.

    Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can result in the formation of new functionalized polymers.

Scientific Research Applications

Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol has a wide range of scientific research applications, including:

    Chemistry: The polymer is used as a precursor for the synthesis of advanced materials and as a component in various chemical reactions.

    Biology: It is utilized in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

    Medicine: The polymer’s unique properties make it suitable for use in medical devices and implants.

    Industry: It is employed in the production of coatings, adhesives, and sealants due to its excellent mechanical and chemical resistance properties.

Mechanism of Action

The mechanism of action of butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol involves its interaction with specific molecular targets and pathways. The polymer’s structure allows it to form stable interactions with various substrates, leading to its effectiveness in different applications. The presence of both organic and inorganic components contributes to its unique properties and functionality.

Comparison with Similar Compounds

Oscillatoxin Derivatives (Structural Analogs)

CID 44145529 shares structural motifs with oscillatoxin derivatives (), which are marine polyketides. Key comparisons include:

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Core Structure Likely terpenoid/aromatic Macrocyclic polyketide Methylated polyketide
Molecular Weight Not reported ~800–850 Da (estimated) ~814 Da (estimated)
Functional Groups Hydroxyl/Carbonyl (inferred from MS) Epoxide, ester, conjugated diene Additional methyl group
Biological Source Citrus essential oil Marine cyanobacteria Marine cyanobacteria

Key Differences :

  • Oscillatoxins exhibit macrocyclic structures with epoxide moieties, whereas this compound is likely a smaller, volatile compound .
  • Oscillatoxins are associated with cytotoxicity, while this compound’s bioactivity remains uncharacterized .

Boronic Acid Derivatives (Functional Analogs)

lists boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid, CID 53216313) as functional analogs due to shared applications in organic synthesis.

Property This compound (3-Bromo-5-chlorophenyl)boronic acid
Solubility Likely low (volatile) 0.24 mg/mL (Experimental, )
Log Po/w Not reported 2.15 (XLOGP3, )
Synthetic Accessibility Moderate (distillation) High (Score: 2.07, )
Applications Aroma/fragrance industry Suzuki-Miyaura cross-coupling reactions

Functional Contrast :

  • Boronic acids are pivotal in catalysis, whereas this compound may serve as a flavor/fragrance component .

Comparison with Functionally Similar Compounds

Benzofuran Derivatives ()

Benzofuran-based compounds (e.g., CID 64175-51-5) share applications in medicinal chemistry.

Property This compound 1-Benzofuran-3-ylacetic Acid (CID 64175-51-5)
Molecular Weight Not reported 176.17 Da
BBB Permeability Unknown High ()
CYP Inhibition Not studied CYP1A2 inhibitor ()
Therapeutic Use Potential antimicrobial Anti-inflammatory/analgesic

Notable Divergence:

  • Benzofuran derivatives are optimized for drug design, whereas this compound’s utility is industry-focused .

Physicochemical and Pharmacological Properties

Solubility and Bioavailability

  • This compound : Presumed low water solubility (volatile nature from GC-MS data) .
  • Analogs : Boronic acids (e.g., CID 53216313) show moderate solubility (0.24 mg/mL), while benzofurans (CID 64175-51-5) have higher solubility (0.639 mg/mL) .

Pharmacokinetics

  • BBB Penetration: Oscillatoxins and benzofurans exhibit BBB permeability, but this compound’s capability is unknown .

Analytical Techniques for Differentiation

  • Mass Spectrometry : this compound is analyzed using GC-MS (), whereas oscillatoxins require high-resolution LC-MS due to larger molecular weights .
  • Chromatography: LC-ESI-MS with collision-induced dissociation (CID) can differentiate isomers (e.g., ginsenosides), a method applicable to this compound’s structural analogs .

Q & A

Q. How can interdisciplinary teams collaborate effectively on this compound research?

  • Methodology : Define roles using 's task distribution framework: (1) Assign synthetic chemistry to one subgroup, bioassays to another; (2) Schedule milestone reviews (e.g., quarterly) to align progress; (3) Use collaborative platforms (e.g., LabArchives) for real-time data sharing .

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